4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione
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Overview
Description
4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione is a complex organic compound that features an imidazo[4,5-b]pyridine coreThe imidazo[4,5-b]pyridine moiety is known for its biological activity and is a common scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione typically involves the construction of the imidazo[4,5-b]pyridine ring system. One common method is the cyclization of 2,3-diaminopyridine with a suitable carbonyl compound under acidic or basic conditions . The reaction conditions often require heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions and scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imidazo[4,5-b]pyridine ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another imidazole derivative with similar biological activities.
Pyrido[2,3-d]pyrimidine: A structurally related compound with applications in medicinal chemistry.
Thiazolo[4,5-b]pyridine: Known for its antimicrobial properties.
Uniqueness
4-(5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)oxolane-2,3-dione is unique due to its specific substitution pattern and the presence of the oxolane-2,3-dione moiety, which can confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
96436-90-7 |
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Molecular Formula |
C10H8N4O3 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
3-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)-4-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C10H8N4O3/c11-6-2-1-5-9(13-6)14-8(12-5)4-3-17-10(16)7(4)15/h1-2,15H,3H2,(H3,11,12,13,14) |
InChI Key |
HHKJCMNHTOJQLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)O)C2=NC3=C(N2)C=CC(=N3)N |
Origin of Product |
United States |
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